molecular formula C14H21N3O3 B2681537 Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate CAS No. 1904143-58-3

Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B2681537
CAS No.: 1904143-58-3
M. Wt: 279.34
InChI Key: DXVVLNOQQRSEPG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-pyridazin-3-yloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-6-11(10-17)19-12-7-4-8-15-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVLNOQQRSEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a pyridazin-3-yloxy derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazin-3-yloxy moiety, potentially converting it to a pyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon in ethanol.

    Substitution: Strong bases like sodium hydride in aprotic solvents such as dimethyl sulfoxide.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Pyridazine derivatives.

    Substitution: Various tert-butyl substituted derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create derivatives with desired biological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The pyridazin-3-yloxy moiety may enhance binding affinity or specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs

Compound A : Tert-butyl 3-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate
  • Key Difference : A methylene spacer (-CH₂-) between the piperidine and pyridazine moieties.
  • Molecular Formula : C₁₅H₂₂ClN₃O₃; MW : 327.81 .
  • Impact: The spacer increases molecular flexibility and lipophilicity (logP ~1.2 vs.
Compound B : Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
  • Key Difference : Pyrazine ring (nitrogens at positions 1 and 4) replaces pyridazine (nitrogens at 1 and 2).
  • CAS No.: 1349184-43-5; MW: 297.78 .

Heterocyclic Derivatives

Compound C : Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
  • Key Feature : Tetrazole ring (bioisostere for carboxylic acids).
  • Biological Activity : Antidiabetic activity (IC₅₀ = 7.12 μM) due to interactions with enzymes like α-glucosidase .
  • Physicochemical Properties : Higher polarity (logP ~0.5) compared to the target compound, improving aqueous solubility but reducing blood-brain barrier penetration.
Compound D : Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
  • Key Feature : Benzimidazolone moiety.
  • Synthesis : Prepared via nitro reduction and cyclization (67% yield) .
  • Applications: Potential kinase inhibition due to benzimidazolone’s planar structure and hydrogen-bonding ability.

Aryl/Alkyl-Substituted Derivatives

Compound E : Tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate
  • Key Feature : Styryl group with fluorine substituent.
  • Synthesis : 56% yield via Wittig reaction; Melting Point : Yellow oil .
  • Comparison : Increased hydrophobicity (logP ~3.1) enhances membrane permeability but may lead to off-target binding in vivo.
Compound F : Tert-butyl 3-(2-naphthyl)piperidine-1-carboxylate
  • Key Feature : Bulky naphthyl group.
  • Synthesis : 61% yield via Pd-catalyzed C–H arylation; Selectivity : β-C(sp³)–H functionalization achieved using L8 ligand .
  • Applications : Designed for CNS targets due to high lipophilicity (logP ~3.5).

Functional Group Variations

Compound G : Tert-butyl 3-(4-tosyl)piperidine-1-carboxylate
  • Key Feature : Tosyl (p-toluenesulfonyl) group.
  • Synthesis : 70% yield; Selectivity : 82:18 (β:α) in C–H activation .
  • Utility : Tosyl acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution).

Biological Activity

Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperidine ring, which is known for its versatility in drug design, and a pyridazine moiety that may enhance its biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3

Key Features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various biological activities.
  • Pyridazine Moiety : A heterocyclic compound that may enhance the binding affinity to biological targets.
  • Tert-butyl Group : Provides steric hindrance and lipophilicity, which can influence the compound's pharmacokinetics.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways, suggesting potential applications in treating neurodegenerative diseases.

Anticancer Activity

Recent studies indicate that derivatives of piperidine compounds exhibit anticancer properties. For example, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. One study reported that piperidine derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting significant potential for drug development .

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. Research has demonstrated that certain piperidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, related compounds have shown IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells.The compound exhibited significant cytotoxicity and apoptosis induction compared to control groups.
Study 2Evaluated anti-inflammatory activity through COX inhibition assays.Demonstrated potent inhibition of COX-2 with IC50 values indicating strong anti-inflammatory potential.
Study 3Analyzed receptor binding affinities in neuropharmacological models.Showed promising results in modulating neurotransmitter receptors, suggesting potential for neurological applications.

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